molecular formula C25H28N4O4 B610355 Pyrene-PEG3-azide CAS No. 1817735-36-6

Pyrene-PEG3-azide

Cat. No.: B610355
CAS No.: 1817735-36-6
M. Wt: 448.52
InChI Key: XVKZTMTWYFYOEO-UHFFFAOYSA-N
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Description

Pyrene-PEG3-azide is a compound that combines a pyrene moiety with a polyethylene glycol (PEG) linker and an azide group. The pyrene unit is known for its strong fluorescence properties, making it useful in various analytical and imaging applications. The PEG linker provides solubility and biocompatibility, while the azide group allows for further functionalization through click chemistry .

Mechanism of Action

Target of Action

Pyrene-PEG3-azide, also known as Pyrene-amido-PEG4-azide, is a pyrene labeled PEG derivative containing an azide group . Its primary targets are any molecules bearing an alkyne group . The azide group in the compound enables Click Chemistry labeling with these alkyne-bearing molecules, thus turning any such molecule into a pyrene-bearing probe .

Mode of Action

The compound interacts with its targets (alkyne-bearing molecules) through a process known as Click Chemistry . This is a type of chemical reaction that allows for the efficient and selective synthesis of new compounds via the formation of carbon-heteroatom bonds. In this case, the azide group in this compound reacts with the alkyne group in the target molecule to form a stable triazole ring, effectively labeling the target molecule with a pyrene moiety .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the nature of the alkyne-bearing target molecule. The primary pathway involved is the click chemistry reaction between the azide and alkyne groups . The downstream effects of this reaction include the introduction of a fluorescent pyrene label onto the target molecule, which can then be used for various research applications, such as tracking the molecule’s distribution and interactions within a biological system .

Pharmacokinetics

As a research-grade compound, it is primarily used in vitro for the labeling of alkyne-bearing molecules

Result of Action

The primary result of this compound’s action is the labeling of alkyne-bearing molecules with a fluorescent pyrene moiety . This allows for the visualization and tracking of these molecules in various research applications. The fluorescence properties of the pyrene label (max absorption at 403 nm and emission at 453 nm ) enable the detection and study of the labeled molecules under specific light conditions .

Action Environment

The efficacy and stability of this compound’s action are influenced by various environmental factors. These include the presence and concentration of alkyne-bearing target molecules, the conditions under which the Click Chemistry reaction occurs, and the specific light conditions used for the visualization of the pyrene label . The compound is typically stored at -20°C and is stable under ambient shipping temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrene-PEG3-azide typically involves the conjugation of a pyrene derivative with a PEG chain that has an azide functional group at one end. One common method is to start with a pyrene derivative that has a reactive group, such as a carboxylic acid or an amine. This reactive group is then coupled with a PEG chain that has an azide group using standard coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) esters .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the stoichiometry of reactants. Purification steps such as column chromatography or recrystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrene-PEG3-azide undergoes several types of chemical reactions, primarily driven by the azide group. These include:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydropyrene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c26-29-28-11-13-32-15-17-33-16-14-31-12-10-27-25(30)22-9-7-20-5-4-18-2-1-3-19-6-8-21(22)24(20)23(18)19/h1,3-4,6-9H,2,5,10-17H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKZTMTWYFYOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C3C1=CCC4=C3C(=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133904
Record name 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-36-6
Record name 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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